Allochenodeoxycholic acid

Description

Overview of Mammalian Bile Acid Biosynthesis Pathways

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. hmdb.canih.gov Their synthesis from cholesterol represents a major pathway for cholesterol catabolism in mammals. nih.gov This process primarily occurs in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. researchgate.net

The classical pathway is responsible for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. nih.govwikipedia.org Subsequent enzymatic reactions modify the steroid nucleus and shorten the side chain to produce the final bile acid products. nih.gov

The alternative pathway also contributes to bile acid synthesis, though to a lesser extent in most mammals. Following their synthesis in the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form bile salts, which are then secreted into the bile. nih.gov In the intestine, these primary bile acids can be modified by gut microbiota into secondary bile acids, such as deoxycholic acid and lithocholic acid. nih.gov

Stereochemical Uniqueness and Nomenclature of Allochenodeoxycholic Acid

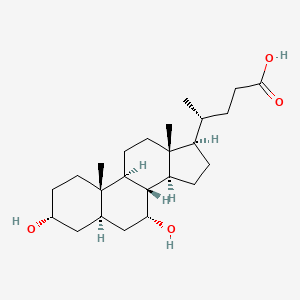

The defining feature of allochenodeoxycholic acid lies in its stereochemistry. Bile acids are characterized by the fusion of their steroid rings. In the common "normo" bile acids, such as chenodeoxycholic acid, the A and B rings are cis-fused, resulting in a bent molecular structure. vulcanchem.com In contrast, "allo" bile acids, including allochenodeoxycholic acid, possess a trans-fused A/B ring junction. vulcanchem.com This difference arises from the orientation of the hydrogen atom at the C-5 position of the steroid nucleus. In allo bile acids, it is in the alpha (α) configuration, leading to a more planar or "flat" structure compared to their 5β-epimers. vulcanchem.comnih.gov

This structural variance is reflected in the compound's nomenclature. The systematic IUPAC name for allochenodeoxycholic acid is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. vulcanchem.com

Table 1: Key Identifiers for Allochenodeoxycholic Acid

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 15357-34-3 | vulcanchem.com |

| Molecular Formula | C24H40O4 | vulcanchem.com |

| Molecular Weight | 392.6 g/mol | vulcanchem.com |

| InChIKey | RUDATBOHQWOJDD-IKAPKQLESA-N | vulcanchem.com |

| ChEBI ID | 81258 | vulcanchem.com |

Historical Perspective on the Discovery and Initial Academic Characterization of Allochenodeoxycholic Acid

The history of bile acid research dates back over a century, with the fundamental structures of major bile acids being elucidated through the pioneering work of chemists like Wieland and Windaus. core.ac.uk The discovery and characterization of less common bile acids, such as the allo series, followed as analytical techniques became more sophisticated.

Allochenodeoxycholic acid was first synthesized and identified as a new bile acid in a 1967 study. oup.com Subsequent research using thin-layer and gas chromatography confirmed its presence as a minor constituent in the bile of the giant salamander. oup.com Early investigations also explored its formation from other sterols. For instance, it was identified as a metabolite of 5α-cholestanol in hyperthyroid rats. thegoodscentscompany.com These initial studies laid the groundwork for understanding the metabolic pathways that could lead to the formation of this unique bile acid. Further research demonstrated that allochenodeoxycholic acid could be formed from 3β,7α-dihydroxychol-5-enoic acid by carp (B13450389) liver preparations and that it is a metabolite of allocholic acid in rats with bile fistulas. thegoodscentscompany.comobolibrary.org

Rationale for Dedicated Academic Research on Allochenodeoxycholic Acid Beyond Major Bile Acids

While major bile acids have been extensively studied for their roles in digestion and as signaling molecules, dedicated research on allochenodeoxycholic acid is driven by several key factors:

Understanding Alternative Metabolic Pathways: The presence of allochenodeoxycholic acid points to the existence of alternative or minor pathways of bile acid metabolism. vulcanchem.com Its formation can occur through the action of gut microbiota or under specific physiological or pathological conditions. vulcanchem.comresearchgate.net Studying these pathways provides a more complete picture of bile acid homeostasis.

Probing Structure-Function Relationships: The distinct planar structure of allochenodeoxycholic acid compared to its bent 5β-isomer, chenodeoxycholic acid, offers a valuable tool for investigating how the three-dimensional shape of a bile acid influences its biological activity. vulcanchem.com This includes its interactions with nuclear receptors like the farnesoid X receptor (FXR) and its transport across cell membranes. smolecule.com

Potential as a Biomarker: The appearance or increased levels of allo-bile acids, including allochenodeoxycholic acid, have been observed in certain disease states and during fetal development. nih.gov This suggests their potential as biomarkers for specific liver conditions or developmental stages. nih.gov

Evolutionary Insights: The structural features of allo-bile acids are considered more "primitive" from an evolutionary perspective, resembling bile acids found in some lower vertebrates. core.ac.uk Studying these compounds can provide insights into the evolution of bile acid synthesis and function.

Table 2: List of Compounds

| Compound Name |

|---|

| Allochenodeoxycholic acid |

| Allocholic acid |

| Chenodeoxycholic acid |

| Cholic acid |

| Deoxycholic acid |

| Lithocholic acid |

| 5α-cholestanol |

| 3β,7α-dihydroxychol-5-enoic acid |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-IKAPKQLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312698 | |

| Record name | Allochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15357-34-3 | |

| Record name | Allochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15357-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Biosynthesis and Biotransformation Pathways of Allochenodeoxycholic Acid

Elucidation of Precursor Substrates and Initial Enzymatic Steps in Allochenodeoxycholic Acid Formation

The biosynthesis of allochenodeoxycholic acid diverges from the main bile acid synthetic pathway at a critical enzymatic step involving the reduction of the Δ4-3-oxo-C27-steroid intermediate. While the primary pathway utilizes Δ4-3-oxosteroid 5β-reductase (AKR1D1) to produce bile acids with a cis-fused A/B ring system, the formation of "allo" bile acids is initiated by the action of a different reductase.

The key precursor for allochenodeoxycholic acid synthesis is 7α-hydroxy-4-cholesten-3-one. The initial enzymatic steps leading to this precursor are shared with the canonical bile acid synthesis pathway starting from cholesterol. These steps involve the action of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis.

The pivotal step in the formation of the "allo" configuration is the reduction of the C4-C5 double bond in 7α-hydroxy-4-cholesten-3-one by the enzyme steroid 5α-reductase . This enzyme catalyzes the formation of a planar, trans-fused A/B ring structure, which is the characteristic feature of allo-bile acids. In contrast, the 5β-reductase produces the bent A/B ring structure of conventional bile acids like chenodeoxycholic acid. The activity of 5α-reductase is a determining factor in the proportion of allo-bile acids synthesized.

Characterization of Specific Cytochrome P450 Enzymes (CYPs) Involved in Allochenodeoxycholic Acid Synthesis

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the synthesis and metabolism of bile acids. nih.gov While the specific CYP enzymes involved in every step of allochenodeoxycholic acid synthesis are not as extensively characterized as those for primary bile acids, their involvement can be inferred from the general bile acid synthesis pathway.

The initial and rate-limiting step in the classic bile acid synthesis pathway, which also provides the precursor for allochenodeoxycholic acid, is catalyzed by CYP7A1 (cholesterol 7α-hydroxylase). nih.gov This enzyme introduces a hydroxyl group at the 7α-position of cholesterol.

Following the formation of the 5α-cholestane skeleton, other CYP enzymes are likely involved in the subsequent modifications of the steroid nucleus and the side chain. While direct evidence for specific CYPs in the downstream pathway of allochenodeoxycholic acid is limited, enzymes from the CYP27A1 and CYP7B1 families are known to be involved in the alternative bile acid synthesis pathways and side-chain oxidation. nih.gov

| Cytochrome P450 Enzyme | Function in Bile Acid Synthesis |

| CYP7A1 | Catalyzes the initial 7α-hydroxylation of cholesterol, a precursor for allochenodeoxycholic acid. |

| CYP27A1 | Involved in the oxidation of the steroid side chain in the alternative bile acid synthesis pathway. |

| CYP7B1 | Participates in the alternative "acidic" pathway of bile acid synthesis. |

Identification and Functional Analysis of Hydroxysteroid Dehydrogenases (HSDs) Critical for Allochenodeoxycholic Acid Metabolism

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. wikipedia.org These enzymes are critical for the interconversion of various bile acid intermediates. In the context of allochenodeoxycholic acid metabolism, HSDs are essential for establishing the final hydroxylation pattern.

The synthesis of chenodeoxycholic acid, and by extension allochenodeoxycholic acid, requires hydroxyl groups at the 3α and 7α positions. The following HSDs are implicated:

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is responsible for the reduction of a 3-keto group to a 3α-hydroxyl group, a crucial step in forming the mature bile acid structure.

7α-Hydroxysteroid Dehydrogenase (7α-HSD): This enzyme is involved in the synthesis of ursodeoxycholic acid from chenodeoxycholic acid, catalyzing the oxidation of the 7α-hydroxyl group to a 7-keto group, which is then reduced to a 7β-hydroxyl group by 7β-HSD. nih.gov While this is a biotransformation of chenodeoxycholic acid, similar enzymatic activities by HSDs are expected to act on allochenodeoxycholic acid.

| Hydroxysteroid Dehydrogenase | Potential Function in Allochenodeoxycholic Acid Metabolism |

| 3α-HSD | Reduction of a 3-keto group to a 3α-hydroxyl group. |

| 7α-HSD | Oxidation of the 7α-hydroxyl group. |

| 7β-HSD | Reduction of a 7-keto group to a 7β-hydroxyl group. |

Investigation of Conjugation Pathways (e.g., Glycine (B1666218), Taurine (B1682933), Sulfate (B86663), Glucuronide) Specific to Allochenodeoxycholic Acid

Before secretion into bile, bile acids are conjugated in the liver, primarily with the amino acids glycine or taurine. This conjugation process increases their water solubility and reduces their passive reabsorption in the biliary tract and small intestine. It is highly probable that allochenodeoxycholic acid undergoes the same conjugation pathways as chenodeoxycholic acid. nih.gov

Glycine and Taurine Conjugation: The conjugation with glycine and taurine is catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). The ratio of glycine to taurine conjugates can vary between species. mdpi.com

Sulfation and Glucuronidation: In addition to amidation with amino acids, bile acids can also be conjugated with sulfate or glucuronide groups. nih.gov Sulfation is a significant pathway for the detoxification and elimination of more hydrophobic bile acids. nih.gov Glucuronidation is generally a minor pathway for bile acid metabolism in humans but can be more prominent in certain species. nih.govresearchgate.net

| Conjugation Pathway | Description |

| Glycine Conjugation | Amidation with the amino acid glycine to form glyco-allochenodeoxycholate. |

| Taurine Conjugation | Amidation with the amino acid taurine to form tauro-allochenodeoxycholate. |

| Sulfation | Addition of a sulfate group, typically at the 3- or 7-hydroxyl position. |

| Glucuronidation | Addition of a glucuronic acid moiety. |

Microbial Biotransformation and Enterohepatic Circulation Dynamics of Allochenodeoxycholic Acid in Animal Models

Once secreted into the intestine, conjugated bile acids are subject to biotransformation by the gut microbiota. nih.gov These microbial enzymes can deconjugate, dehydroxylate, and oxidize the bile acids. While specific studies on the microbial biotransformation of allochenodeoxycholic acid are scarce, it is expected to undergo similar transformations as other bile acids.

The primary microbial transformations include:

Deconjugation: Hydrolysis of the amide bond to release the unconjugated bile acid and the amino acid.

Oxidation/Reduction: Interconversion of hydroxyl and keto groups by microbial HSDs.

7α-Dehydroxylation: Removal of the 7α-hydroxyl group, leading to the formation of a secondary bile acid. For allochenodeoxycholic acid, this would result in the formation of allolithocholic acid.

The majority of bile acids, including likely allochenodeoxycholic acid and its metabolites, are reabsorbed in the terminal ileum and returned to the liver via the portal circulation. This process is known as the enterohepatic circulation . wikipedia.orgresearchgate.netyoutube.com This efficient recycling mechanism ensures a large and stable bile acid pool. The dynamics of enterohepatic circulation for allochenodeoxycholic acid are expected to be influenced by its physicochemical properties, such as its hydrophobicity and conjugation status.

Comparative Analysis of Allochenodeoxycholic Acid Biosynthesis in Different Species and Physiological States

The synthesis and abundance of allochenodeoxycholic acid can vary significantly between different animal species and under different physiological or pathological conditions. In most mammals, 5β-reduction is the predominant pathway, and allo-bile acids are present in very low concentrations.

However, in some species and during certain life stages, the activity of 5α-reductase is higher, leading to increased production of allo-bile acids. For instance, allo-cholic acid is a typical fetal bile acid that reappears during liver regeneration and carcinogenesis. nih.gov

The ratio of 5α/5β-reduced bile acids can be influenced by factors such as:

Species: Different species exhibit varying levels of 5α-reductase activity in the liver. nih.govresearchgate.net

Developmental Stage: Fetal and neonatal periods can be associated with a higher proportion of allo-bile acids.

Physiological State: Conditions such as liver disease or regeneration can alter the expression and activity of the enzymes involved in bile acid synthesis, potentially leading to increased formation of allochenodeoxycholic acid.

Further research is needed to fully elucidate the comparative biosynthesis of allochenodeoxycholic acid across a wider range of species and in various physiological and disease states to understand its potential biological roles.

Molecular Mechanisms of Action and Receptor Mediated Signaling by Allochenodeoxycholic Acid

Allochenodeoxycholic Acid Interactions with Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression critical to metabolism, development, and homeostasis. Bile acids, including allochenodeoxycholic acid, are key endogenous ligands for several of these receptors, thereby controlling complex metabolic networks.

Ligand Binding and Activation Profile of Farnesoid X Receptor (FXR) by Allochenodeoxycholic Acid

The Farnesoid X Receptor (FXR), designated as NR1H4, is a central regulator of bile acid, lipid, and glucose homeostasis. nih.gov It is activated by various bile acids, with chenodeoxycholic acid being recognized as its most potent endogenous ligand. nih.govyoutube.com The activation of FXR is a critical feedback mechanism to control intracellular bile acid concentrations and prevent cytotoxicity. nih.gov

Research into the structure-activity relationships of bile acids has revealed that the stereochemistry of the steroid nucleus significantly influences FXR activation. Allochenodeoxycholic acid (Allo-CDCA), the 5α-isomer of CDCA, has been shown to activate FXR to a degree similar to that of CDCA itself. doi.org This indicates that the A/B ring fusion stereochemistry (trans-configuration in the 5α-isomer) is well-accommodated within the ligand-binding domain of the receptor.

Studies investigating the effects of various 5α-bile alcohols on FXR have shown that allochenodeoxycholic acid's ability to activate FXR translates to the regulation of these downstream genes, with expression patterns of BSEP and SHP mRNA being compatible with the observed receptor activation. doi.org

| Compound | Stereochemistry (C-5) | FXR Activation Potency | Key Downstream Target Genes |

|---|---|---|---|

| Allochenodeoxycholic acid (ACDCA) | 5α (A/B rings trans) | Similar to CDCA doi.org | SHP, BSEP doi.org |

| Chenodeoxycholic acid (CDCA) | 5β (A/B rings cis) | High (Potent Endogenous Agonist) nih.govyoutube.com | SHP, BSEP doi.orgnih.gov |

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation by Allochenodeoxycholic Acid

The Pregnane X Receptor (PXR, NR1I2) and the Constitutive Androstane Receptor (CAR, NR1I3) are critical nuclear receptors that function as xenobiotic sensors. mdpi.comnih.gov They regulate the expression of a wide array of genes involved in the detoxification and metabolism of foreign chemicals and endogenous molecules, including bile acids. nih.gov

Secondary bile acids, such as deoxycholic acid and lithocholic acid, which are metabolites produced by intestinal bacteria, are known activators of PXR and CAR. mdpi.com Activation of these receptors can, in turn, influence bile acid homeostasis. nih.gov This creates a complex interplay between host nuclear receptors and the gut microbiome in the regulation of bile acid metabolism. nih.gov There is no specific information available in the search results regarding the modulation of PXR or CAR by allochenodeoxycholic acid. Its capacity to act as a ligand for these receptors has not been characterized.

Vitamin D Receptor (VDR) and Other Nuclear Receptor Interactions

The Vitamin D Receptor (VDR, NR1I1) is a nuclear receptor primarily activated by calcitriol, the active form of vitamin D. wjgnet.com Beyond its classical role in calcium homeostasis, VDR is also recognized as a receptor for secondary bile acids, most notably lithocholic acid (LCA). nih.govmdpi.com The interaction of LCA with VDR demonstrates the receptor's role as an intestinal bile acid sensor. mdpi.com

Upon ligand binding, VDR forms a heterodimer with RXR, which then binds to vitamin D response elements (VDREs) on target genes to regulate their transcription. wjgnet.com Secondary bile acids have been shown to promote myelopoiesis through VDR in myeloid progenitors. nih.gov At present, there is no direct evidence from the provided search results to suggest that allochenodeoxycholic acid interacts with or modulates the activity of the Vitamin D Receptor.

Allochenodeoxycholic Acid Engagement with G Protein-Coupled Receptors

In addition to nuclear receptors, bile acids also signal through G protein-coupled receptors (GPCRs) located on the cell surface, initiating rapid, non-genomic signaling cascades.

Ligand Activity and Signaling Cascades through G Protein-Coupled Bile Acid Receptor 1 (TGR5)

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a cell-surface receptor that mediates many of the systemic effects of bile acids on metabolism and inflammation. nih.govnih.gov TGR5 is activated by a range of bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being among its most potent natural agonists. nih.gov

Activation of TGR5 typically involves the coupling to a Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP). nih.govmdpi.com This elevation in cAMP subsequently activates Protein Kinase A (PKA) and other downstream signaling pathways, leading to diverse physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) and the modulation of inflammatory responses in immune cells. nih.govmdpi.com

While the interactions of primary and secondary bile acids like CDCA, LCA, and DCA with TGR5 are well-documented, the specific activity of allochenodeoxycholic acid at this receptor is not well-characterized in the provided search results. Its potency as a TGR5 agonist or antagonist has not been established.

| Receptor | Receptor Class | ACDCA Activity | Notes |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Agonist doi.org | Activation is similar in degree to chenodeoxycholic acid (CDCA). doi.org |

| Peroxisome Proliferator-Activated Receptor (PPAR) | Nuclear Receptor | Not explicitly defined in search results | Other bile acids can act as antagonists to PPARα. nih.gov |

| Pregnane X Receptor (PXR) | Nuclear Receptor | Not explicitly defined in search results | Activated by secondary bile acids like LCA and DCA. mdpi.com |

| Constitutive Androstane Receptor (CAR) | Nuclear Receptor | Not explicitly defined in search results | Activated by secondary bile acids like LCA and DCA. mdpi.com |

| Vitamin D Receptor (VDR) | Nuclear Receptor | Not explicitly defined in search results | Recognized as a receptor for the secondary bile acid LCA. nih.govmdpi.com |

| G Protein-Coupled Bile Acid Receptor 1 (TGR5) | G Protein-Coupled Receptor | Not explicitly defined in search results | Potently activated by secondary bile acids LCA and DCA. nih.gov |

Exploration of Other Potential Membrane Receptor Targets for Allochenodeoxycholic Acid

The interaction of allochenodeoxycholic acid with membrane receptors remains an area of active investigation. While direct binding studies specifically for allochenodeoxycholic acid are limited, the known interactions of its stereoisomer, chenodeoxycholic acid (CDCA), and other bile acids with various G protein-coupled receptors (GPCRs) provide a basis for potential targets.

One of the most well-studied membrane receptors for bile acids is the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Bile acids, acting as signaling molecules, can activate GPBAR1. This activation is significant in various tissues, including those in the intestine and liver, and plays a role in regulating energy homeostasis nih.gov. The activation of TGR5 by bile acids can initiate a cascade of intracellular events, including the production of cyclic AMP (cAMP) nih.gov.

Another potential membrane receptor target is the Sphingosine-1-Phosphate Receptor 2 (S1PR2). Certain conjugated bile acids have been shown to activate S1PR2, which in turn can trigger downstream signaling cascades involving ERK1/2 and Akt nih.gov. For instance, deoxycholic acid (DCA) has been demonstrated to upregulate S1PR2 expression in macrophages, leading to the activation of the ERK signaling pathway nih.gov. Given the structural similarities among bile acids, it is plausible that allochenodeoxycholic acid may also interact with these or other yet-to-be-identified membrane receptors. However, specific research to confirm these interactions is currently lacking.

Table 1: Potential Membrane Receptor Targets for Bile Acids

| Receptor | Receptor Type | Known Bile Acid Ligands | Potential Downstream Effects |

| GPBAR1 (TGR5) | G protein-coupled receptor | Chenodeoxycholic acid, Deoxycholic acid, Lithocholic acid | cAMP production, regulation of energy homeostasis |

| S1PR2 | G protein-coupled receptor | Conjugated bile acids, Deoxycholic acid | Activation of ERK1/2 and Akt signaling |

Modulation of Intracellular Signaling Pathways by Allochenodeoxycholic Acid

The influence of allochenodeoxycholic acid on major intracellular signaling pathways is not well-documented. However, the effects of related bile acids on these pathways suggest potential mechanisms that may be shared or similar.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis jcpres.com.

There is no direct evidence from the provided search results that specifically details the activation of MAPK cascades by allochenodeoxycholic acid. However, studies on other bile acids indicate a potential for interaction. For example, deoxycholic acid has been shown to induce programmed cell death through MAPK/PI3K/AKT/mTOR/NF-κB signaling srpskiarhiv.rs. Furthermore, the activation of S1PR2 by bile acids can lead to the activation of the ERK1/2 signaling pathway nih.govnih.gov. The activation of the MAPK signaling pathway has been implicated in the inhibitory effects of certain compounds on the proliferation of cancer cells researchgate.net. Research is needed to determine if allochenodeoxycholic acid exerts similar effects on the ERK, JNK, and p38 MAPK pathways.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often associated with various diseases, including cancer.

Specific studies on the influence of allochenodeoxycholic acid on the Akt/mTOR pathway are not available in the current literature. However, research on deoxycholic acid suggests that it can induce apoptosis through the modulation of the MAPK/PI3K/AKT/mTOR/NF-κB signaling cascade srpskiarhiv.rs. Inhibition of the PI3K-Akt pathway has been shown to reduce the production of inflammatory cytokines in response to certain stimuli nih.gov. Given that conjugated bile acids can activate Akt signaling through S1PR2, it is conceivable that allochenodeoxycholic acid could have a similar modulatory role, though this remains to be experimentally verified nih.gov.

Apoptosis, or programmed cell death, and the cell cycle are tightly regulated processes essential for tissue homeostasis.

Direct research on the role of allochenodeoxycholic acid in regulating apoptosis and cell cycle progression is scarce. However, studies on synthetic derivatives of its isomer, chenodeoxycholic acid, have shown the ability to induce apoptosis and cause G1 phase arrest in the cell cycle of human prostate cancer cells nih.gov. These derivatives were found to suppress the activity of cyclin-dependent kinase 2 (Cdk2) and cyclin E nih.gov. For instance, a synthetic derivative of chenodeoxycholic acid, HS-1200, was shown to induce apoptosis and G1 phase arrest in human hepatoma cells by reducing the expression levels of cyclin D1, cyclin A, and Cdk2 nih.gov. It also increased the expression of the Cdk inhibitor p21 nih.gov. Another compound was found to induce apoptosis by activating the caspase cascade and modifying the cell cycle, leading to an accumulation of cells in the G2/M phase nih.gov. The activation of caspases is a central event in the execution of apoptosis nih.gov. Whether allochenodeoxycholic acid itself possesses similar capabilities to modulate these fundamental cellular processes requires further investigation.

Table 2: Key Regulators of Apoptosis and Cell Cycle

| Process | Key Molecules | Potential Role of Bile Acid Derivatives |

| Apoptosis | Caspases (e.g., Caspase-3, -7, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2) | Induction of apoptosis through caspase activation and alteration of Bcl-2/Bax ratio |

| Cell Cycle | Cyclins (e.g., Cyclin A, D1, E), Cyclin-Dependent Kinases (CDKs) (e.g., Cdk2), CDK inhibitors (e.g., p21) | Arrest of cell cycle in G1 or G2/M phase, modulation of cyclin and CDK activity, upregulation of CDK inhibitors |

Transcriptional Regulation and Gene Expression Profiles Induced by Allochenodeoxycholic Acid

The ability of a compound to modulate gene expression provides insight into its broader biological effects. The transcriptional regulation and specific gene expression profiles induced by allochenodeoxycholic acid have not been extensively studied.

However, research on chenodeoxycholic acid has demonstrated its significant impact on the expression of a wide range of genes. In primary human hepatocytes, chenodeoxycholic acid was found to modulate the expression of numerous genes and microRNAs involved in lipid, bile acid, and drug metabolism nih.gov. This highlights the potential for bile acids to act as significant regulators of hepatic gene expression nih.gov. Deoxycholic acid has also been shown to inhibit proliferation and induce apoptosis by regulating the activity of various transcription factors nih.gov. Given these findings with closely related bile acids, it is plausible that allochenodeoxycholic acid could also exert significant effects on transcriptional regulation and induce specific gene expression profiles. However, dedicated studies, such as microarray or RNA-sequencing analyses, would be necessary to elucidate the precise genomic signature of allochenodeoxycholic acid.

Biological Roles and Physiological Contributions of Allochenodeoxycholic Acid

Mechanistic Role in Lipid Metabolism Regulation in Research Models

Allochenodeoxycholic acid influences cholesterol homeostasis by modulating key enzymes and transport proteins involved in its synthesis and transport. A primary mechanism is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. wikipedia.orgwikipedia.org By activating FXR, allochenodeoxycholic acid initiates a negative feedback loop that reduces the expression of the CYP7A1 gene, thereby decreasing the catabolism of cholesterol. wikipedia.orgnih.gov This regulation is crucial for maintaining the appropriate size of the bile acid pool and preventing the over-accumulation of bile acids. nih.gov

The activation of FXR by bile acids like chenodeoxycholic acid can also influence the expression of sterol regulatory element-binding protein-2 (SREBP-2), a key transcription factor that governs the expression of genes involved in cholesterol synthesis. nih.gov Some studies suggest that FXR activation can lead to a decrease in SREBP-2 activity, resulting in reduced expression of its target genes, including the LDL receptor. nih.gov This can lead to an increase in circulating LDL-cholesterol levels, an effect observed with some synthetic FXR agonists. nih.govnih.gov

| Key Protein | Function in Cholesterol Metabolism | Effect of Allochenodeoxycholic Acid (via FXR activation) |

| FXR | Nuclear receptor, master regulator of bile acid and lipid metabolism. | Activated. |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis from cholesterol. | Suppressed, leading to decreased cholesterol catabolism. wikipedia.orgwikipedia.org |

| SREBP-2 | Transcription factor that promotes cholesterol synthesis. | Activity may be decreased, leading to reduced cholesterol synthesis. nih.gov |

| LDL Receptor | Mediates the uptake of LDL-cholesterol from circulation. | Expression may be reduced, potentially increasing circulating LDL-cholesterol. nih.gov |

The influence of allochenodeoxycholic acid on triglyceride and fatty acid metabolism is significant and primarily mediated through the activation of FXR. researchgate.net This activation leads to a reduction in the hepatic synthesis of triglycerides and fatty acids. nih.govnih.gov A key target in this pathway is the sterol regulatory element-binding protein-1c (SREBP-1c), a major transcription factor that controls the expression of genes involved in de novo lipogenesis (fatty acid synthesis). researchgate.netnih.gov Activation of FXR by bile acids represses the expression of SREBP-1c and its downstream target genes, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis. nih.gov

In research models, treatment with chenodeoxycholic acid, a potent FXR agonist, has been shown to significantly reduce intracellular lipid accumulation and downregulate key lipogenic enzymes. nih.gov Furthermore, FXR activation can promote the clearance of triglycerides from the circulation by influencing the expression of proteins involved in lipoprotein metabolism. researchgate.net For instance, FXR activation has been shown to increase the expression of apolipoprotein C-II (ApoC-II), a cofactor for lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins. researchgate.net Conversely, it can decrease the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. researchgate.net

| Key Protein/Factor | Function in Triglyceride & Fatty Acid Metabolism | Effect of Allochenodeoxycholic Acid (via FXR activation) |

| SREBP-1c | Master transcriptional regulator of fatty acid synthesis. nih.gov | Expression is repressed, leading to decreased lipogenesis. researchgate.net |

| FASN & ACC | Key enzymes in the de novo fatty acid synthesis pathway. | Expression is downregulated. nih.gov |

| ApoC-II | Activator of lipoprotein lipase (LPL). | Expression is increased, promoting triglyceride clearance. researchgate.net |

| ApoC-III | Inhibitor of lipoprotein lipase (LPL). | Expression is decreased, enhancing triglyceride clearance. researchgate.net |

The assembly and secretion of very-low-density lipoproteins (VLDL) by the liver are critical processes for transporting endogenously synthesized triglycerides to peripheral tissues. Allochenodeoxycholic acid, through FXR activation, can influence these processes. The synthesis of VLDL is a multi-step process that begins with the lipidation of apolipoprotein B-100 (ApoB-100) in the endoplasmic reticulum. mdpi.com

Research on FXR agonists has indicated that their activation can facilitate the clearance of VLDL. researchgate.net This is achieved in part by repressing the expression of microsomal triglyceride transfer protein (MTP) and ApoB. frontiersin.org MTP is essential for the initial lipidation of ApoB-100, a crucial step in VLDL assembly. mdpi.com By modulating these key components, allochenodeoxycholic acid can contribute to the regulation of circulating lipoprotein levels. Furthermore, studies have shown a correlation between endogenous cholesterol synthesis and the production of certain VLDL subfractions, suggesting an indirect link between bile acid-mediated regulation of cholesterol synthesis and VLDL secretion. nih.gov

Allochenodeoxycholic Acid in Glucose Homeostasis Mechanisms

Bile acids, including by extension allochenodeoxycholic acid, have emerged as important signaling molecules in the regulation of glucose homeostasis. nih.govnih.gov Their effects are mediated through both FXR-dependent and independent pathways, influencing insulin (B600854) sensitivity, glucose uptake, and hepatic glucose production. nih.govresearchgate.net

Activation of FXR by bile acids can positively impact insulin signaling. frontiersin.org In cellular models, FXR activation has been shown to increase the phosphorylation of Akt, a key protein in the insulin signaling cascade, and promote the translocation of the glucose transporter GLUT2 to the plasma membrane, thereby increasing glucose uptake. researchgate.net In patients with type 2 diabetes and nonalcoholic fatty liver disease, treatment with the synthetic FXR agonist obeticholic acid was found to increase insulin sensitivity. nih.gov

Bile acids can also influence glucose homeostasis through the activation of the G protein-coupled receptor TGR5. nih.gov Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion from pancreatic β-cells. e-dmj.org

The liver plays a central role in maintaining blood glucose levels through the processes of gluconeogenesis (synthesis of glucose from non-carbohydrate sources) and glycogenolysis (breakdown of glycogen). wikipedia.orgteachmephysiology.com Allochenodeoxycholic acid, via FXR activation, can regulate hepatic glucose production.

FXR activation has been shown to inhibit the expression of key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK), fructose-1,6-bisphosphatase, and glucose-6-phosphatase. nih.gov This regulation is partly mediated by the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of transcription factors required for the expression of these gluconeogenic genes. researchgate.net By suppressing gluconeogenesis, allochenodeoxycholic acid can contribute to lowering blood glucose levels. The hormonal control of gluconeogenesis is complex, with hormones like glucagon (B607659) and cortisol upregulating key enzymes, while insulin has an inhibitory effect. teachmephysiology.comnih.gov The modulation of these pathways by bile acids adds another layer of regulation to glucose homeostasis.

Immunomodulatory and Anti-Inflammatory Mechanisms of Allochenodeoxycholic Acid

Allochenodeoxycholic acid (ACDA), a secondary bile acid formed by the metabolic activities of gut microbiota, exhibits significant immunomodulatory and anti-inflammatory properties. These effects are mediated through complex interactions with the host's immune system, influencing both innate and adaptive responses, suppressing the production of inflammatory signaling molecules, and modulating critical inflammatory complexes.

Interaction with Innate and Adaptive Immune Responses

Secondary bile acids, including ACDA, are increasingly recognized as key signaling molecules that regulate the functions of various immune cells. frontiersin.org This regulation extends to both the innate immune system, the body's first line of defense, and the adaptive immune system, which mounts a more specific and sustained response. nih.gov

The immunomodulatory effects of secondary bile acids are exerted on several key immune cell populations:

Innate Immune Cells : Bile acids can modulate the function of innate immune cells such as dendritic cells (DCs) and macrophages. frontiersin.org For instance, deoxycholic acid (DCA) has been shown to modulate the function of dendritic cells. frontiersin.org

Adaptive Immune Cells : The influence of secondary bile acids extends to the adaptive immune system, particularly T cells. Various derivatives of bile acids have been found to directly modulate adaptive immunity. frontiersin.org For example, lithocholic acid (LCA) can inhibit the activation of Th1 cells, while other derivatives can suppress the differentiation of pro-inflammatory Th17 cells or promote the generation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. frontiersin.org

This broad influence on key cells of both the innate and adaptive immune systems underscores the integral role of secondary bile acids like ACDA in maintaining immune homeostasis.

Suppression of Pro-Inflammatory Cytokine Production Pathways

A central mechanism of the anti-inflammatory action of bile acids is their ability to suppress the production of pro-inflammatory cytokines. This suppression is often achieved by targeting key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govfrontiersin.org

Research on deoxycholic acid (DCA), another secondary bile acid, has shown that it can stimulate the production of IL-6 and IL-8. However, this effect is attenuated by the inhibition of signaling pathways such as Protein Kinase C (PKC), MAP kinase, and tyrosine kinase pathways. nih.gov While some bile acids can be pro-inflammatory under certain conditions, others possess the ability to inhibit the NF-κB pathway. This inhibition prevents the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus and preventing the transcription of pro-inflammatory cytokine genes. nih.gov Compounds that inhibit NF-κB activation are considered promising therapeutic agents for inflammatory conditions. nih.gov

Modulation of Inflammasome Activation

Inflammasomes are multi-protein complexes within the cytoplasm of immune cells that play a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like Interleukin-1β (IL-1β). researchgate.netmdpi.com The NLRP3 inflammasome is one of the most well-characterized and can be activated by a wide range of danger signals. researchgate.netstehliklab.org

Emerging evidence indicates that bile acids are significant modulators of NLRP3 inflammasome activity.

Activation by Precursor Bile Acids : Chenodeoxycholic acid (CDCA), the primary bile acid from which ACDA is derived, has been shown to induce NLRP3 inflammasome activation in macrophages. nih.govnih.gov This activation is dose-dependent and is mediated by the promotion of reactive oxygen species (ROS) production and potassium (K+) efflux. nih.govnih.gov

Cell-Specific Effects of Secondary Bile Acids : Other secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), also activate the NLRP3 inflammasome, but they do so in a cell-type-specific manner, which can lead to different outcomes, such as promoting either inflammation or fibrosis. mdpi.com For example, LCA stimulation in Kupffer cells (liver-resident macrophages) initiates a pro-inflammatory phenotype, while DCA activates the NLRP3 inflammasome in hepatic stellate cells, leading to fibrotic alterations. mdpi.com

This modulation of the NLRP3 inflammasome represents a critical pathway through which allochenodeoxycholic acid can exert its immunomodulatory and potentially pathological effects.

Allochenodeoxycholic Acid's Influence on Gut Microbiome Composition and Function

The relationship between allochenodeoxycholic acid and the gut microbiome is bidirectional and complex. ACDA is a product of microbial metabolism, and in turn, it influences the composition and function of the microbial community that produces it. frontiersin.orgresearchgate.net This interplay is crucial for maintaining gut homeostasis.

Direct Antimicrobial Properties and Microbiota Shaping Mechanisms

Bile acids, including secondary bile acids like ACDA, possess inherent antimicrobial properties that allow them to directly shape the structure of the gut microbial community. researchgate.nethsppharma.com This activity is a key factor in preventing the overgrowth of pathogenic bacteria and maintaining a balanced microbiota.

The antimicrobial action of bile acids is multifaceted:

Membrane Disruption : Due to their amphipathic nature, bile acids can disrupt bacterial cell membranes, leading to the leakage of cellular contents and cell death. frontiersin.orgmdpi.com

Potency Variation : Unconjugated bile salts generally exhibit more potent antibacterial action than their conjugated counterparts. frontiersin.org Studies have demonstrated significant antimicrobial activity of various bile acids against a range of bacteria, including Staphylococcus aureus, and fungi. frontiersin.orgnih.govmdpi.com

The table below summarizes the minimum inhibitory concentrations (MIC) for select bile acids against Staphylococcus aureus, illustrating the potent antimicrobial nature of these compounds.

| Bile Salt | Type | Minimum Inhibitory Concentration (MIC) for S. aureus SH1000 (mM) |

|---|---|---|

| Deoxycholic acid (DCA) | Unconjugated Secondary | 1 |

| Cholic acid (CA) | Unconjugated Primary | 20 |

| Glycocholic acid (GCA) | Conjugated Primary | >200 |

| Taurocholic acid (TCA) | Conjugated Primary | >200 |

Data sourced from Frontiers in Microbiology, 2017. frontiersin.org This table is interactive. Click on headers to sort.

Indirect Effects via Host Signaling Pathways

Beyond direct antimicrobial action, allochenodeoxycholic acid indirectly shapes the gut microbiome by activating host signaling pathways, primarily through nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G protein-coupled receptor 5 (TGR5). nih.govmdpi.com

The gut microbiota and host bile acid signaling are deeply intertwined:

Microbiota Modulates Host Signaling : Gut microbes carry out essential enzymatic transformations, such as deconjugation via bile salt hydrolase (BSH), which are necessary to produce secondary bile acids. nih.gov These secondary bile acids then act as ligands for host receptors. Changes in the microbiota composition can alter the bile acid pool, thereby influencing host signaling pathways like FXR. mdpi.com

Host Signaling Shapes the Microbiota : Activation of host receptors by bile acids can, in turn, influence the gut environment and the composition of the microbiota. For example, activating intestinal FXR with an agonist has been shown to shape the gut microbiota, leading to an increase in bacteria that produce lithocholic acid. nih.gov This altered microbiota then contributes to improved host metabolism through TGR5 signaling. nih.gov This creates a feedback loop where microbial metabolites regulate the host, and the host's response regulates the microbial community. This interplay is crucial for processes like glucose metabolism and maintaining the integrity of the intestinal barrier. nih.gov

Allochenodeoxycholic Acid in Liver and Biliary Tract Physiology (Mechanistic Focus)

Allochenodeoxycholic acid, a stereoisomer of the primary bile acid chenodeoxycholic acid, plays a distinct role in the intricate physiology of the liver and biliary tract. Its unique three-dimensional structure influences its interaction with key regulatory proteins and transporters, leading to specific effects on bile formation and protective mechanisms against liver injury.

Regulation of Bile Flow and Biliary Secretion Mechanisms

The secretion of bile acids is a primary driver of bile flow. While direct mechanistic studies on allochenodeoxycholic acid are limited, research on the closely related allo-bile acid, allo-cholic acid, provides significant insights into the potential mechanisms by which allochenodeoxycholic acid may regulate bile flow.

Studies in animal models have demonstrated that allo-bile acids can exhibit a potent choleretic effect, meaning they stimulate the secretion of bile. For instance, the taurine (B1682933) conjugate of allo-cholic acid (tauro-allo-cholic acid or TACA) has been shown to induce a nine-fold higher bile flow in mice compared to its 5β-isomer, taurocholic acid (TCA). nih.govresearchgate.net This suggests that the "allo" configuration significantly enhances the ability of the bile acid to promote bile secretion.

The mechanism underlying this enhanced bile flow appears to involve distinct transport pathways. While many bile acids are transported into the bile canaliculi by the bile salt export pump (Bsep), evidence suggests that allo-bile acids like TACA are efficiently secreted into bile through alternative transport systems. nih.govresearchgate.net This indicates that allochenodeoxycholic acid may utilize Bsep-independent pathways for its biliary secretion, contributing to its choleretic activity.

Furthermore, bile acids are known to activate nuclear receptors that regulate the expression of genes involved in bile acid homeostasis. One such key receptor is the farnesoid X receptor (FXR). Activation of FXR by bile acids typically leads to the suppression of bile acid synthesis and the induction of transporters involved in bile acid efflux, thereby modulating bile flow. nih.govnih.gov It has been demonstrated that allo-cholic acid can activate FXR, suggesting a potential mechanism through which allochenodeoxycholic acid could influence the expression of genes controlling biliary secretion. nih.gov

Table 1: Experimental Findings on the Choleretic Effect of an Allo-Bile Acid

| Experimental Model | Bile Acid Studied | Key Finding | Reference |

| Mice | Tauro-allo-cholic acid (TACA) | Induced a 9-fold higher bile flow compared to taurocholic acid (TCA). | nih.govresearchgate.net |

| Sf9 insect cells expressing rat or mouse Bsep | Tauro-allo-cholic acid (TACA) | TACA was not a substrate for the bile salt export pump (Bsep), suggesting an alternative secretion mechanism. | nih.govresearchgate.net |

| Human hepatoma Alexander cells | Allo-cholic acid (ACA) | Upregulated the expression of BSEP, SHP, and OSTβ via FXR activation. | nih.gov |

Hepatoprotective Mechanisms in Experimental Models of Liver Injury

The accumulation of hydrophobic bile acids can be cytotoxic and contribute to liver injury in cholestatic conditions. Certain bile acids, however, can exert protective effects. While direct evidence for the hepatoprotective mechanisms of allochenodeoxycholic acid is not extensively documented, its potential role can be inferred from the known functions of bile acids in cellular protection and the mechanisms of experimental liver injury models.

Experimental models of liver injury, such as those induced by carbon tetrachloride (CCl4) or D-galactosamine (D-GalN), are widely used to study the pathogenesis of liver damage and to evaluate the efficacy of potential hepatoprotective agents. nih.govimrpress.com These models involve mechanisms such as oxidative stress, inflammation, and apoptosis. nih.govinnovareacademics.in

The activation of the farnesoid X receptor (FXR) by certain bile acids is a key mechanism in hepatoprotection. FXR activation can reduce the synthesis of potentially toxic bile acids and enhance their detoxification and excretion. This regulation helps to alleviate the bile acid load on hepatocytes and protect them from injury. Given that allo-bile acids have been shown to activate FXR, it is plausible that allochenodeoxycholic acid could exert hepatoprotective effects through this pathway. nih.gov

The anti-inflammatory properties of bile acids, mediated through receptors like FXR and the G-protein coupled bile acid receptor 1 (TGR5), also contribute to their hepatoprotective effects. nih.govfrontiersin.orgmdpi.com By modulating inflammatory signaling pathways, these receptors can reduce the inflammatory response that often exacerbates liver damage in various injury models.

Table 2: Key Mechanistic Pathways in Experimental Liver Injury and Potential Intervention by Bile Acids

| Experimental Liver Injury Model | Primary Mechanism of Injury | Potential Hepatoprotective Role of Bile Acid Receptor Activation |

| Carbon Tetrachloride (CCl4) | Free radical-mediated lipid peroxidation, leading to necrosis. imrpress.com | Activation of FXR can induce antioxidant genes and reduce oxidative stress. |

| D-Galactosamine (D-GalN) | Depletion of uridine (B1682114) nucleotides, leading to inhibition of RNA and protein synthesis and subsequent apoptosis. imrpress.cominnovareacademics.in | FXR and TGR5 activation can modulate apoptotic pathways and reduce inflammation. |

| Bile Duct Ligation (BDL) | Accumulation of toxic bile acids leading to hepatocellular and cholangiocellular injury. | Activation of FXR can decrease bile acid synthesis and increase their efflux, reducing cellular toxicity. |

Other Emerging Biological Roles of Allochenodeoxycholic Acid in Research Models

Beyond its established roles in liver and biliary physiology, the unique stereochemistry of allochenodeoxycholic acid suggests the possibility of other, less characterized biological activities. While specific research on the emerging roles of allochenodeoxycholic acid is currently limited, the broader understanding of bile acids as signaling molecules points to several potential areas of investigation.

Bile acids are now recognized as systemic signaling molecules that can influence metabolic processes in various tissues through the activation of receptors such as FXR and TGR5. nih.gov These receptors are expressed in a variety of extra-hepatic tissues, including the intestine, adipose tissue, and immune cells.

Activation of TGR5 by bile acids in the intestine, for example, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis. nih.govmdpi.com This suggests a potential role for bile acids, possibly including allochenodeoxycholic acid, in the regulation of glucose metabolism.

In the immune system, bile acid signaling through FXR and TGR5 has been shown to modulate inflammatory responses. frontiersin.orgmdpi.com This opens the possibility that allochenodeoxycholic acid could have immunomodulatory functions, although this remains to be specifically investigated.

The distinct planar structure of allo-bile acids may lead to differential interactions with these receptors compared to their 5β-isomers, potentially resulting in unique downstream signaling effects. nih.gov Further research is necessary to explore these potential emerging roles of allochenodeoxycholic acid in various physiological and pathophysiological contexts.

Pathophysiological Mechanisms Involving Allochenodeoxycholic Acid

Role in Cholestatic Liver Diseases: Mechanistic Investigations

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of bile acids within the liver. This accumulation can cause significant liver damage through various mechanisms, including direct cellular toxicity and the activation of inflammatory pathways.

Key Cholestasis Models and Their Relevance to Bile Acid Research

| Model | Description | Key Findings Related to Bile Acid Homeostasis |

|---|---|---|

| Bile Duct Ligation (BDL) | Surgical obstruction of the common bile duct, leading to obstructive cholestasis. | Causes significant accumulation of bile acids in the liver, leading to inflammation and fibrosis. nih.gov |

| Mdr2-/- (Abcb4-/-) Mouse | Genetically engineered mouse model lacking the multidrug resistance protein 2, leading to impaired phospholipid secretion into bile and subsequent cholestatic liver injury. | Demonstrates chronic cholestasis and spontaneous development of liver fibrosis. nih.gov |

| Alpha-naphthylisothiocyanate (ANIT)-induced | Chemically induced model of cholestasis causing damage to bile duct epithelial cells. | Used to study acute cholestatic liver injury and the associated inflammatory response. researchgate.net |

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid synthesis and transport. mdpi.com The activation of FXR by certain bile acids helps to protect the liver from bile acid overload by downregulating their production and promoting their excretion. Conversely, antagonism of FXR can exacerbate cholestatic liver injury. nih.gov While chenodeoxycholic acid is a known potent natural agonist of FXR, the specific interaction of allo-CDCA with FXR is an area of ongoing investigation. Some evidence suggests that certain bile acids can act as FXR antagonists, which could contribute to the pathology of cholestatic liver disease by disrupting the protective mechanisms regulated by this receptor. mdpi.com In the context of obstructive cholestasis, the inhibition of FXR has been shown to be beneficial in animal models, suggesting a complex role for FXR signaling in this condition. nih.gov

Implications in Inflammatory Bowel Diseases: Mechanistic Hypotheses

Association with Gut Dysbiosis and Immune Dysregulation

Current scientific literature does not provide specific details on the association between allochenodeoxycholic acid, gut dysbiosis, and immune dysregulation. While the broader class of bile acids is known to be intricately linked with the gut microbiome and host immunity, specific studies detailing the role of allochenodeoxycholic acid in these processes are not available. Gut dysbiosis, an imbalance in the gut microbial community, is known to alter the pool of bile acids, affecting the conversion of primary to secondary bile acids. These alterations can, in turn, influence immune homeostasis. However, the specific contribution and mechanistic actions of allochenodeoxycholic acid in this complex interplay have not been elucidated in the reviewed literature.

Allochenodeoxycholic Acid in Other Disease Models: Mechanistic Explorations

Potential Role in Neurodegenerative Processes (Mechanistic)

There is currently a lack of specific research investigating the mechanistic role of allochenodeoxycholic acid in neurodegenerative processes. Studies on other bile acids, such as chenodeoxycholic acid, have explored their potential effects in models of Alzheimer's disease by influencing pathways related to insulin (B600854) signaling and neuroinflammation. However, similar mechanistic explorations for allochenodeoxycholic acid are not present in the available scientific literature.

Influence on Cardiovascular Disease Mechanisms

The scientific literature does not currently contain specific studies on the influence of allochenodeoxycholic acid on the mechanisms of cardiovascular disease. Research in this area has largely centered on the effects of other primary and secondary bile acids on processes such as atherosclerosis, endothelial function, and cardiac contractility. Mechanistic data detailing the specific impact of allochenodeoxycholic acid on cardiovascular pathophysiology is not available.

Emerging Links to Cancer Pathogenesis (Mechanistic Studies)

There are no specific mechanistic studies available in the current scientific literature that link allochenodeoxycholic acid to cancer pathogenesis. The role of other bile acids, such as deoxycholic acid and chenodeoxycholic acid, in cancer has been investigated, with studies pointing to their potential to influence cell proliferation, apoptosis, and DNA damage, thereby contributing to the development of certain cancers. However, specific research elucidating the mechanistic involvement of allochenodeoxycholic acid in carcinogenesis is absent.

Advanced Analytical and Spectroscopic Methodologies for Allochenodeoxycholic Acid Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantitative Profiling of Allochenodeoxycholic Acid

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for the analysis of bile acids in biological matrices. nih.gov This is due to its exceptional resolution, sensitivity, and specificity. nih.gov The technique is essential for the quantitative profiling of allochenodeoxycholic acid, enabling its detection and measurement in various biological samples.

Method Development for Isomer Separation and Quantification

A primary challenge in the analysis of allochenodeoxycholic acid is its separation from structurally similar isomers, which often have nearly identical mass-to-charge ratios (m/z). nih.gov Effective chromatographic separation is therefore critical for accurate quantification.

Method development for the separation of bile acid isomers, including allo-isomers, typically involves the use of reversed-phase chromatography. C18 columns are frequently employed as the stationary phase. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component, such as ammonium acetate or formic acid in water, and an organic component like acetonitrile or methanol. nih.gov

The optimization of the mobile phase gradient, column temperature, and flow rate is crucial for achieving baseline separation of isomeric species. For instance, a method developed for the separation of 48 bile acids utilized an ethylene-bridged hybrid (BEH) C18 column and a high-strength silica (HSS) T3 column to investigate the factors affecting separation. metaboprofile.com The study highlighted that the acidity and ammonium levels in the mobile phase can influence the electrospray ionization (ESI) of bile acids. metaboprofile.com

Mass spectrometry is typically performed in the negative ion mode using electrospray ionization (ESI). nih.govresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov

Table 1: Representative HPLC-MS Method Parameters for Bile Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.05% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile:Methanol (50:50) |

| Gradient | Optimized for isomer separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | ESI (Negative) |

| MS Detection | Triple Quadrupole with MRM |

Applications in Biological Matrices (e.g., plasma, bile, tissue extracts, cell lysates)

HPLC-MS methods have been successfully applied to the quantitative analysis of a wide range of bile acids, including allo-isomers, in various biological matrices. nih.govnih.gov Sample preparation is a critical step to remove interfering substances and concentrate the analytes.

Plasma and Serum: A common approach for plasma and serum samples involves protein precipitation with an organic solvent like acetonitrile or 2-propanol, followed by centrifugation and evaporation of the supernatant. jmcs.org.mx The dried extract is then reconstituted in a suitable solvent for injection into the HPLC system. jmcs.org.mx

Bile: Due to the high concentration of bile acids in bile, samples are typically diluted before analysis. nih.gov

Tissue Extracts: For tissue samples, such as from the liver or adipose tissue, homogenization is required, followed by an extraction procedure similar to that used for plasma. nih.govnih.gov

Cell Lysates: Analysis of intracellular bile acid concentrations in cell lysates also requires appropriate extraction protocols to separate the analytes from cellular debris.

The validation of these methods is crucial and typically includes assessment of linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results. amazonaws.com For instance, a validated UHPLC-MS/MS method for 33 bile acids reported a limit of detection between 5-350 pg/mL and a lower limit of quantitation of 0.1-2.6 ng/mL, with a coefficient of variation typically below 15% in biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Allochenodeoxycholic Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of bile acids, often chosen for its high chromatographic resolution, which can be advantageous for separating complex mixtures of isomers. shimadzu.com However, due to the low volatility of bile acids, derivatization is a mandatory step prior to GC-MS analysis. shimadzu.com

Derivatization Strategies for Enhanced Sensitivity and Separation

Derivatization chemically modifies the bile acid molecule to increase its volatility and thermal stability, making it suitable for gas chromatography. The most common derivatization strategy for bile acids is trimethylsilylation (TMS). nih.gov

This process typically involves two steps:

Methoximation: This step is performed on bile acids containing a keto group to prevent the formation of multiple derivatives.

Silylation: The hydroxyl and carboxyl groups of the bile acid are converted to their corresponding trimethylsilyl ethers and esters. shimadzu.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). researchgate.net The reaction is typically carried out by heating the sample with the derivatizing agent. researchgate.net Microwave-assisted derivatization has also been explored to accelerate the reaction time. researchgate.net

An alternative approach involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.com This method is reported to produce stable derivatives. shimadzu.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Bile Acids

| Reagent | Target Functional Group |

|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl |

| Trimethylchlorosilane (TMCS) | Catalyst |

| TMS Diazomethane | Carboxyl (Methylation) |

| N-trimethylsilylimidazole (TMSI) | Hydroxyl |

Following derivatization, the sample is injected into the GC-MS system. The separation is typically performed on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. The mass spectrometer is used to identify and quantify the derivatized bile acids based on their mass spectra and retention times. The mass spectrum of the tris-TMS derivative of chenodeoxycholic acid, an isomer of allochenodeoxycholic acid, shows a molecular weight of 609.116.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of bile acids, including allochenodeoxycholic acid. nih.gov Unlike mass spectrometry-based techniques, NMR provides detailed information about the chemical environment of each atom in the molecule.

1H and 13C NMR for Conformational Studies

Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to characterize the molecular structure of bile acids. nih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide valuable data for determining the conformation of the steroid nucleus and the side chain. auremn.org.brdoi.org

The assignment of ¹H and ¹³C signals is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as: nih.govmdpi.com

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. jmcs.org.mx

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure. jmcs.org.mxmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation. jmcs.org.mx

By analyzing these NMR parameters, researchers can gain insights into the three-dimensional structure of allochenodeoxycholic acid in solution. auremn.org.brdoi.org This information is vital for understanding its biological activity and interactions with receptors. The complete characterization of bile acids in aqueous media using NMR has implications for studying the pathophysiology of biliary diseases. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Allochenodeoxycholic acid |

| Chenodeoxycholic acid |

| Cholic acid |

| Deoxycholic acid |

| Glycine (B1666218) |

| Taurine (B1682933) |

| Ursodeoxycholic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trimethylchlorosilane (TMCS) |

| TMS Diazomethane |

| N-trimethylsilylimidazole (TMSI) |

Isotope Labeling and Flux Analysis with NMR

Isotope labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful method for elucidating the metabolic pathways and quantifying the dynamics of allochenodeoxycholic acid biosynthesis and transformation. This approach, known as Metabolic Flux Analysis (MFA), uses stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), to trace the journey of atoms through a metabolic network. mdpi.com

In a typical experiment, a labeled precursor to allochenodeoxycholic acid is introduced into a biological system. As the precursor is metabolized, the isotope label is incorporated into the structure of allochenodeoxycholic acid and other downstream metabolites. NMR spectroscopy is then used to detect the specific location and abundance of these isotopic labels within the molecule. sigmaaldrich.comspringernature.com The key advantage of NMR is its ability to provide detailed information on positional isotope isomers (isotopomers) without destroying the sample. springernature.comnih.gov

The analysis of ¹³C-¹³C scalar coupling patterns in 2D NMR spectra can reveal which carbon-carbon bonds were formed during biosynthesis, providing direct evidence of pathway activity. springernature.com By measuring the labeling patterns of intracellular metabolites at an isotopic steady state, researchers can infer the rates (fluxes) at which these metabolites are interconverted. mdpi.com This is because the labeling pattern of a metabolite is determined by the fluxes of the reactions that produce it. mdpi.com For instance, researchers have successfully synthesized ¹³C-labeled versions of related bile acids, such as chenodeoxycholic acid, to study their metabolic fate in biological systems, a technique directly applicable to allochenodeoxycholic acid research. nih.gov This allows for the quantitative determination of pathway fluxes, offering a dynamic view of allochenodeoxycholic acid metabolism that cannot be achieved by concentration measurements alone.

| Technique | Application in Allochenodeoxycholic Acid Research | Key Information Gained |

| Stable Isotope Labeling | Introduction of precursors labeled with stable isotopes (e.g., ¹³C, ²H) into cellular or animal models. | Tracing of metabolic pathways leading to and from allochenodeoxycholic acid. |

| NMR Spectroscopy | Detection and quantification of isotope labels within the molecular structure of allochenodeoxycholic acid and its metabolites. | Determination of positional isotopomer distribution. |

| Metabolic Flux Analysis (MFA) | Computational analysis of isotopomer data to calculate reaction rates. mdpi.com | Quantification of biosynthetic and catabolic fluxes of allochenodeoxycholic acid pathways. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Metabolomics

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become an indispensable tool for high-throughput metabolomics studies involving allochenodeoxycholic acid. This technology offers significant advantages in sensitivity, resolution, and speed over conventional HPLC methods, making it ideal for analyzing large sets of complex biological samples. nih.govescholarship.org The use of smaller stationary phase particles in UPLC allows for higher separation efficiency and a significant reduction in analysis time, boosting assay throughput. researchgate.net

The analysis of bile acids, including allochenodeoxycholic acid, presents unique challenges due to the existence of numerous structural isomers and isobars, a wide dynamic range of concentrations in biological matrices, and their hydrophobic nature which can cause carryover issues. nih.gov UPLC-MS/MS effectively addresses these challenges. The high chromatographic resolution of UPLC can separate closely related isomers, while the selectivity and sensitivity of tandem mass spectrometry enable precise detection and quantification, even at very low concentrations. nih.govcreative-proteomics.com Methods are typically run with the mass spectrometer in negative ion mode, as bile acids readily form negative ions. researchgate.netnih.gov

For high-throughput applications, the focus is on developing rapid and robust analytical methods. escholarship.orglcms.cz This often involves streamlined sample processing and shortened chromatographic run times. For example, methods have been developed that reduce the duty cycle for a single sample injection from over 40 minutes to less than 10 minutes, dramatically increasing the number of samples that can be analyzed in a day. researchgate.net This capability is crucial for large-scale clinical studies, biomarker discovery, and systems biology research where hundreds or thousands of samples must be analyzed to achieve statistically significant results. escholarship.org

| Parameter | Advantage of UPLC-MS/MS for Allochenodeoxycholic Acid Analysis | Reference |

| Sensitivity | Enables detection and quantification at nano- to picomolar concentrations. | nih.gov |

| Resolution | Allows for the separation of challenging isomers, preventing data misinterpretation. | creative-proteomics.com |

| Throughput | Shortened chromatographic run times enable the analysis of hundreds of samples per day. | escholarship.orgresearchgate.net |

| Selectivity | Tandem MS (MS/MS) provides high specificity for targeted quantification in complex matrices. | nih.gov |

| Robustness | Validated methods provide accurate and reproducible quantification across different biological matrices. | nih.gov |

Development of Targeted Proteomics and Metabolomics Approaches Centered on Allochenodeoxycholic Acid Pathways

To gain a deeper understanding of the specific biological roles of allochenodeoxycholic acid, researchers are developing targeted proteomics and metabolomics approaches. Unlike untargeted methods that aim to measure as many molecules as possible, targeted approaches focus on the precise and accurate quantification of a predefined set of proteins and metabolites involved in a specific biological pathway. lcms.czspringernature.com

Targeted proteomics in this context involves quantifying the key enzymes responsible for the synthesis, conjugation, and transformation of allochenodeoxycholic acid. A common technique is selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry. springernature.com This method offers high selectivity and sensitivity for quantifying multiple specific proteins within a complex protein background. springernature.com By measuring changes in the abundance of these enzymes, researchers can infer alterations in pathway activity under different physiological or pathological conditions.